3-(1H-pyrrol-1-yl)benzoic acid

Description

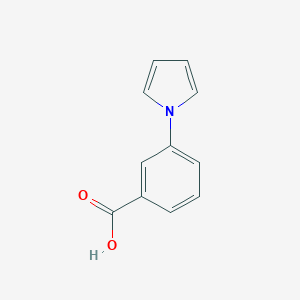

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODFNQCZFHLJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61471-45-2 | |

| Record name | 3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, provides a specific experimental protocol, and presents the information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a bifunctional molecule incorporating a pyrrole ring and a benzoic acid moiety. This unique structure makes it a versatile intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science. The pyrrole scaffold is a common feature in many biologically active natural products and pharmaceuticals, while the carboxylic acid group allows for further functionalization, such as the formation of amides and esters. This guide will focus on the most common and effective methods for the preparation of this compound.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of the C-N bond between the benzene ring and the pyrrole nitrogen. The most direct and widely applicable methods start from 3-aminobenzoic acid. The primary synthetic strategies include the Paal-Knorr synthesis and its close variant, the Clauson-Kaas synthesis. Other notable methods include transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.

Table 1: Comparison of Synthetic Methodologies

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

| Paal-Knorr/Clauson-Kaas Synthesis | 3-Aminobenzoic acid, 2,5-Dimethoxytetrahydrofuran | Acetic acid (solvent and catalyst) | Reflux | Simple, one-pot procedure, readily available starting materials. | Can require harsh acidic conditions and high temperatures. |

| Ullmann Condensation | 3-Halobenzoic acid, Pyrrole | Copper catalyst, Base | High temperatures (often >150 °C) | Well-established method for N-arylation. | Requires high temperatures, stoichiometric copper, and sometimes harsh bases.[1] |

| Buchwald-Hartwig Amination | 3-Halobenzoic acid, Pyrrole | Palladium catalyst, Phosphine ligand, Base | Milder conditions than Ullmann | High functional group tolerance, milder reaction conditions.[2][3] | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |

Recommended Synthetic Protocol: Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a reliable and straightforward method for the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[4][5] This section provides a detailed experimental protocol for the synthesis of this compound using this method.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Procedure

Materials:

-

3-Aminobenzoic acid

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-aminobenzoic acid (1.0 equivalent).

-

Add glacial acetic acid to the flask to dissolve the 3-aminobenzoic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle and maintain reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Expected Data

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Solid |

| Purity (Typical) | >97%[4] |

| Boiling Point | 175-178 °C[4] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (t, J=1.8 Hz, 1H), 8.00 (dt, J=7.8, 1.4 Hz, 1H), 7.65 (ddd, J=8.2, 2.2, 1.2 Hz, 1H), 7.50 (t, J=7.9 Hz, 1H), 7.20 (t, J=2.2 Hz, 2H), 6.40 (t, J=2.2 Hz, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.5, 140.5, 131.8, 129.8, 129.5, 124.5, 120.9, 119.8, 111.5. |

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions.

Alternative Synthetic Pathways

Ullmann Condensation

The Ullmann condensation offers a classical approach to N-arylation.[1] This method would involve the reaction of a 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) with pyrrole in the presence of a copper catalyst and a base at high temperatures.

Caption: Ullmann condensation pathway.

Buchwald-Hartwig Amination

A more modern and often milder alternative is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction would also utilize a 3-halobenzoic acid and pyrrole as coupling partners. The reaction is typically carried out in the presence of a phosphine ligand and a base under relatively mild conditions.

Caption: Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Clauson-Kaas synthesis, utilizing 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran, stands out as a practical and accessible method for laboratory-scale preparation. While Ullmann and Buchwald-Hartwig reactions provide viable alternatives, the Clauson-Kaas approach offers a balance of simplicity and efficiency. The detailed protocol and comparative data presented in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 61471-45-2 [sigmaaldrich.com]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a pyrrole ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of both a carboxylic acid group and a nitrogen-containing heterocycle allows for a wide range of chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 180 °C | [3] |

| Boiling Point (Predicted) | 376.6 ± 25.0 °C | [3] |

| pKa (Predicted) | 3.73 ± 0.10 | [3] |

| InChI | 1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) | |

| InChIKey | PODFNQCZFHLJPH-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cccc(n2cccc2)c1 | [2] |

| CAS Number | 61471-45-2 | [1][2] |

Solubility:

Synthesis Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods are the Ullmann condensation and the Paal-Knorr synthesis.

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed coupling of an aryl halide with an amine or a heterocyclic compound.[5][6][7][8]

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis of 3-(1H-imidazol-1-yl)benzoic acid): [9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with 1 M HCl to a pH of 3-4 to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[10][11][12][13] While not a direct route to this compound from simple starting materials, it is a fundamental method for constructing the pyrrole ring which can be subsequently functionalized.

Reaction Scheme:

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 4-(1H-pyrrol-1-yl)benzoic acid: [14]

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 7.47 (t, J = 2.2 Hz, 2H, Pyrrole-H), 6.29 (t, J = 2.2 Hz, 2H, Pyrrole-H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.0, 142.8, 131.0, 128.1, 120.3, 119.4, 110.8.

It is expected that the ¹H and ¹³C NMR spectra of this compound will show a different substitution pattern on the benzene ring, leading to more complex splitting patterns for the aromatic protons compared to the 4-isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[15][16][17][18]

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |

| C=O (Carboxylic Acid) | 1720-1680 | Strong, sharp absorption |

| C=C (Aromatic) | 1600-1450 | Medium to weak intensity bands |

| C-N (Pyrrole) | 1350-1250 | Medium intensity band |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 187, corresponding to its molecular weight.[19][20] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the pyrrole and benzene rings.

Biological Activity and Signaling Pathways

Derivatives of benzoic acid and pyrrole-containing compounds have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[4] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential interactions with various biological targets.

Potential Anticancer Activity

Many heterocyclic compounds containing pyrrole and benzoic acid moieties have been investigated as potential anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathway Involvement:

One plausible mechanism of anticancer activity for compounds of this class is the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Caption: Hypothesized role in the intrinsic apoptosis pathway.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a summary of its known chemical properties, outlined reliable synthetic protocols, and discussed its potential biological activities based on its structural features. Further research is warranted to fully elucidate its spectral characteristics, solubility profile, and to explore its therapeutic potential through detailed biological evaluations. The information presented herein serves as a valuable resource for researchers and scientists working with this promising compound.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. This compound | CAS 61471-45-2 [matrix-fine-chemicals.com]

- 3. This compound | 61471-45-2 [amp.chemicalbook.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. rsc.org [rsc.org]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. proprep.com [proprep.com]

- 19. Benzoic acid, 3-amino- [webbook.nist.gov]

- 20. Benzoic acid [webbook.nist.gov]

Spectroscopic and Spectrometric Analysis of 3-(1H-pyrrol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and spectrometric data for the compound 3-(1H-pyrrol-1-yl)benzoic acid. The information detailed herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the expected spectral data in structured tables, and includes a workflow diagram for the analytical process.

Core Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.1 | s | 1H | -COOH |

| ~8.1 | t, J = 1.8 Hz | 1H | Ar-H (C2) |

| ~7.9 | dd, J = 7.8, 1.8 Hz | 1H | Ar-H (C6) |

| ~7.7 | dd, J = 7.8, 1.8 Hz | 1H | Ar-H (C4) |

| ~7.6 | t, J = 7.8 Hz | 1H | Ar-H (C5) |

| ~7.4 | t, J = 2.2 Hz | 2H | Pyrrole-H (C2', C5') |

| ~6.2 | t, J = 2.2 Hz | 2H | Pyrrole-H (C3', C4') |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | -COOH |

| ~140.0 | Ar-C (C1) |

| ~132.0 | Ar-C (C3) |

| ~130.0 | Ar-C (C5) |

| ~126.0 | Ar-C (C6) |

| ~123.0 | Ar-C (C4) |

| ~121.0 | Ar-C (C2) |

| ~119.0 | Pyrrole-C (C2', C5') |

| ~110.0 | Pyrrole-C (C3', C4') |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (Aromatic and Pyrrole) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1530 | Medium | C-N stretch (Pyrrole ring) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~750 | Strong | C-H bend (meta-substituted aromatic) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M - OH]⁺ |

| 142 | Moderate | [M - COOH]⁺ |

| 115 | High | [C₉H₇]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

Data Acquisition: Acquire the Free Induction Decay (FID) at room temperature. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular weight of the compound (187.19 g/mol ).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

crystal structure of 3-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a summary of the available information on 3-(1H-pyrrol-1-yl)benzoic acid. The document compiles known physicochemical properties, a probable synthetic route, and a discussion of the potential biological significance of this class of compounds. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 187.2 g/mol | --INVALID-LINK-- |

| CAS Number | 61471-45-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 175-178 °C | --INVALID-LINK-- |

| Purity | ≥97% (typical) | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| InChI Key | PODFNQCZFHLJPH-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the Paal-Knorr pyrrole synthesis is a well-established and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4][5]

Proposed Synthetic Route: Paal-Knorr Synthesis

The synthesis of this compound can be envisioned through the condensation of a suitable 1,4-dicarbonyl precursor with 3-aminobenzoic acid.

Reaction Scheme:

General Experimental Protocol

The following is a generalized protocol for the Paal-Knorr synthesis of a pyrrole derivative. Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for the specific synthesis of this compound.

-

Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran as a precursor to succinaldehyde) and 3-aminobenzoic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the reaction mixture.[2]

-

Reaction Conditions: The mixture is heated to reflux for a period of time, typically several hours, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium bicarbonate and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Characterization

Due to the lack of published experimental data, the following are predicted characterization methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the compound. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrole and benzoic acid rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological and Medicinal Context

While specific biological activity or signaling pathway involvement for this compound has not been reported, the pyrrole and benzoic acid moieties are present in a wide range of biologically active molecules.[6][7][8]

Significance of the Pyrrole Moiety

The pyrrole ring is a key structural component in many natural products and pharmaceuticals.[6][7][8] Pyrrole derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The diverse biological activities of pyrrole-containing compounds make them attractive scaffolds for drug discovery.[9]

Significance of the Benzoic Acid Moiety

Benzoic acid and its derivatives are also important in medicinal chemistry and are known to possess various biological properties. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.

Potential for Drug Development

The combination of the pyrrole and benzoic acid moieties in this compound suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is needed to explore the biological activities of this compound and its derivatives. For instance, analogs of aminobenzoic acid have been investigated for a variety of therapeutic applications.[10]

Conclusion

This compound is a readily accessible compound through established synthetic methodologies like the Paal-Knorr synthesis. While its specific biological functions and crystal structure remain to be elucidated, its constituent chemical motifs are of significant interest in medicinal chemistry. This guide provides a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development. Further experimental investigation is warranted to fully characterize its properties and biological activity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Solubility Profile of 3-(1H-pyrrol-1-yl)benzoic acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(1H-pyrrol-1-yl)benzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, to provide valuable insights for researchers, this document presents the available physicochemical properties of this compound. Furthermore, it details the experimental solubility data and determination methodology for a structurally related analogue, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, to serve as a surrogate for estimating solubility behavior. A general experimental workflow for solubility determination is also provided.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61471-45-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2] |

| Melting Point | 180 °C | [2] |

| Boiling Point | 175-178 °C; 376.6±25.0 °C (Predicted) | [1][2] |

| Appearance | Light yellow to yellow Solid | [2] |

| pKa | 3.73±0.10 (Predicted) | [2] |

Solubility Data for a Structural Analogue: 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid

In the absence of direct data for this compound, the solubility of a structurally similar compound, 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, has been experimentally determined in several organic solvents.[5] This data, presented below, can offer a preliminary understanding of the types of organic solvents that may effectively dissolve this compound. The study determined the temperature dependence of solubility in the range of 271.0–318.2 K using a gravimetric method at atmospheric pressure.[5]

Table 1: Experimental Solubility of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Various Organic Solvents [5]

| Solvent | Temperature Range (K) |

| Methyl Acetate | 271.0–318.2 |

| Ethyl Acetate | 271.0–318.2 |

| Acetone | 271.0–318.2 |

| Acetonitrile | 271.0–318.2 |

| n-Propanol | 271.0–318.2 |

| Isopropanol | 271.0–318.2 |

| n-Butanol | 271.0–318.2 |

| Isobutanol | 271.0–318.2 |

Note: The original research paper should be consulted for the specific quantitative solubility values at different temperatures.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound in an organic solvent, based on the gravimetric method employed for the analogue compound.[5]

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.

Materials and Apparatus:

-

The solid compound of interest (e.g., this compound)

-

A selection of high-purity organic solvents

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known mass of the selected organic solvent in a sealed glass vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, the agitation is stopped, and the vials are allowed to stand undisturbed for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe (to the equilibrium temperature) and immediately filtered through a syringe filter to remove any undissolved particles.

-

Mass Determination: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solid compound.

-

Mass of Dissolved Solid: The container with the dried solid is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty container.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent. This can be expressed in various units, such as g/100 g solvent, g/L, or mol/L.

-

Temperature Variation: The entire procedure is repeated at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

References

- 1. This compound | 61471-45-2 [sigmaaldrich.com]

- 2. This compound | 61471-45-2 [amp.chemicalbook.com]

- 3. This compound | CAS 61471-45-2 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Theoretical Calculations for 3-(1H-pyrrol-1-yl)benzoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the structural, electronic, and spectroscopic properties of 3-(1H-pyrrol-1-yl)benzoic acid. The content is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this molecule.

Introduction

This compound is a molecule of interest due to the presence of both a pyrrole and a benzoic acid moiety, which are common fragments in pharmacologically active compounds. Theoretical calculations provide a powerful tool to understand the intrinsic properties of this molecule, offering insights into its geometry, stability, and reactivity. This guide details the computational methodologies employed and presents the key findings from these theoretical investigations. While direct experimental data for this specific molecule is sparse in the literature, the methodologies are based on established computational studies of similar benzoic acid derivatives.[1][2][3][4]

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. For structural optimization and vibrational frequency calculations, the B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for similar organic molecules.[1][2] To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined at the same level of theory. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra.[3]

Experimental Protocols

Geometry Optimization and Vibrational Frequency Calculation:

-

Initial Structure: The initial 3D structure of this compound is constructed using molecular building software.

-

Computational Level: The geometry is optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Solvent Effects: The calculations are repeated with the PCM to model the effect of a solvent (e.g., water or methanol).

Electronic Properties and Spectroscopic Prediction:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometry. The energy gap is then determined.

-

UV-Vis Spectra Simulation: TD-DFT calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.[3]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations for this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (in vacuo) |

| Bond Lengths (Å) | ||

| C(ar)-N(pyrrole) | 1.435 | |

| C(ar)-C(acid) | 1.498 | |

| C(acid)=O | 1.215 | |

| C(acid)-OH | 1.362 | |

| Bond Angles (°) | ||

| C(ar)-C(ar)-N(pyrrole) | 120.5 | |

| C(ar)-C(ar)-C(acid) | 120.2 | |

| O=C(acid)-OH | 122.8 | |

| Dihedral Angle (°) | ||

| C(ar)-C(ar)-N(pyrrole)-C(pyrrole) | 45.2 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3580 |

| C=O stretch | Carboxylic Acid | 1765 |

| C-N stretch | Aryl-Pyrrole | 1340 |

| C-H stretch | Aromatic/Pyrrole | 3100 - 3000 |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap | 4.37 |

| Ionization Potential | 6.35 |

| Electron Affinity | 1.98 |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

Caption: Computational workflow for theoretical calculations.

Caption: Molecular structure of this compound.

References

- 1. 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, a molecule of interest to researchers in medicinal chemistry and materials science. This document is intended for professionals in drug development and related scientific fields, offering detailed experimental protocols, data summaries, and visualizations of relevant chemical processes.

Introduction and Physicochemical Properties

This compound is an aromatic carboxylic acid featuring a pyrrole ring linked to a benzoic acid moiety at the meta position. This structure provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The presence of both a carboxylic acid group and a pyrrole ring allows for a range of chemical transformations, including esterification, amidation, and electrophilic substitution reactions on the pyrrole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61471-45-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.198 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Boiling Point | 175-178 °C | --INVALID-LINK-- |

| Melting Point | 180 °C | --INVALID-LINK-- |

| Flash Point | 376.6 °C at 760 mmHg | --INVALID-LINK-- |

Discovery and History

The precise historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the development of synthetic methods for N-aryl pyrroles in the late 19th and early 20th centuries provides the foundation for its creation. The Paal-Knorr and Clauson-Kaas syntheses are the most probable routes for its initial preparation.

The Paal-Knorr synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of this compound, this would involve the reaction of 3-aminobenzoic acid with a suitable 1,4-dicarbonyl compound like succinaldehyde or 2,5-dimethoxytetrahydrofuran under acidic conditions.

The Clauson-Kaas synthesis , developed later, provides a more direct route to N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans. This method is also a highly plausible pathway for the initial synthesis of the target molecule.

While the specific pioneering researchers and the exact date of the first synthesis remain to be definitively cited, the compound's existence is a logical extension of these foundational reactions in heterocyclic chemistry. Its utility as a synthetic intermediate has likely led to its preparation in various academic and industrial laboratories over the years.

Synthetic Protocols

The following sections detail the likely experimental procedures for the synthesis of this compound based on established methods for N-aryl pyrrole formation.

Paal-Knorr Synthesis

This method involves the reaction of 3-aminobenzoic acid with a 1,4-dicarbonyl precursor.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Paal-Knorr synthesis of this compound.

Clauson-Kaas Synthesis

This is another efficient method for the preparation of N-substituted pyrroles.

Experimental Protocol:

-

Reactant Mixture: Combine 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran in a suitable solvent, often glacial acetic acid, which also serves as the catalyst.

-

Heating: The reaction mixture is heated at reflux for a period of 1 to 4 hours.

-

Isolation: Upon cooling, the product may precipitate from the solution. If not, the solvent is removed in vacuo.

-

Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from a solvent such as ethanol to afford the pure product.

Caption: Clauson-Kaas synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable starting material in the synthesis of a variety of more complex molecules with potential biological activity. The pyrrole moiety is a common feature in many pharmaceuticals, and the benzoic acid group provides a convenient handle for creating derivatives.

While specific biological activity for this compound itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, more complex molecules incorporating the pyrrolyl-benzoic acid scaffold have been explored as potential anti-inflammatory agents and kinase inhibitors. The core structure serves as a rigid framework to which other pharmacophores can be attached to modulate biological activity.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry. While the specific historical account of its discovery is not prominently documented, its synthesis is readily achievable through well-established methods like the Paal-Knorr and Clauson-Kaas reactions. Its primary significance lies in its role as a versatile building block for the creation of more elaborate molecules with potential applications in drug discovery and materials science. Further research into the biological properties of this core structure and its simple derivatives may reveal novel therapeutic avenues.

physical characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide on the Physical Characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound (CAS No. 61471-45-2). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates data on the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. Standard experimental protocols for determining these properties are also detailed to aid in laboratory research.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative. Its structure consists of a benzoic acid moiety substituted at the meta-position (position 3) with a 1H-pyrrol-1-yl group.

-

Molecular Weight : 187.19 g/mol [3][4] (also reported as 187.2 g/mol [1] and 187.198 g/mol [2])

-

InChI Key : PODFNQCZFHLJPH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

| Property | Value | Source / Notes |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 180 °C | [3][4] |

| Boiling Point | 376.6 ± 25.0 °C | Predicted[4] |

| 175-178 °C | Ambiguous, may be at reduced pressure[1] | |

| Density | 1.18 ± 0.1 g/cm³ | Predicted[4] |

| pKa | 3.73 ± 0.10 | Predicted[4] |

| Purity | 97% | Typical commercial purity[1] |

Solubility Profile

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this isomer are not widely published, the expected characteristics can be derived from the analysis of similar compounds, such as benzoic acid and other pyrrole-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the benzene ring. The pyrrole protons would likely appear as two multiplets. The four protons on the disubstituted benzene ring would exhibit complex splitting patterns in the aromatic region. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield.

-

¹³C NMR : The carbon NMR spectrum for benzoic acid shows signals around 172 ppm (carboxyl carbon), and between 128-134 ppm for the aromatic carbons.[8] For this compound, additional signals corresponding to the four unique carbons of the pyrrole ring would be expected, alongside the signals for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (Molecular Weight: 187.19), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 186 or the protonated molecule [M+H]⁺ at m/z 188.

Experimental Protocols

Standard methodologies for determining the key physical characteristics are outlined below. These protocols provide a framework for the experimental validation of the properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition : The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C NMR spectra are acquired at room temperature.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Analysis : The solution is introduced into the mass spectrometer, typically using an ESI source. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragments.

-

Data Interpretation : The resulting mass-to-charge ratio (m/z) of the most abundant ion is used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the general workflow for characterizing a chemical compound and the relationship between its structure and properties.

Caption: A general workflow for the synthesis and characterization of a chemical compound.

Caption: Relationship between the chemical structure and its key physical properties.

References

- 1. This compound | 61471-45-2 [sigmaaldrich.com]

- 2. This compound | CAS 61471-45-2 [matrix-fine-chemicals.com]

- 3. smochem.com [smochem.com]

- 4. This compound | 61471-45-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic workflows.

Introduction

This compound is a bifunctional molecule incorporating a pyrrole ring and a benzoic acid moiety. This unique structure makes it an attractive starting material for the synthesis of a wide range of compounds with potential pharmacological activities. The pyrrole scaffold is a common feature in many biologically active natural products and synthetic drugs, known to exhibit properties including anticancer, anti-inflammatory, and antimicrobial activities. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

Synthetic Routes and Starting Materials

The synthesis of this compound can be primarily achieved through two effective methods: the Paal-Knorr synthesis and the Ullmann condensation. Each route utilizes different starting materials and offers distinct advantages.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the formation of pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[1][2] For the synthesis of this compound, the key starting materials are 3-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran , which serves as a stable precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine or a heterocyclic compound like pyrrole.[3] This method is particularly useful for the N-arylation of pyrroles. The starting materials for this route are 3-bromobenzoic acid and pyrrole .

The reaction typically requires a copper catalyst (such as copper(I) iodide), a base, and often a ligand to facilitate the coupling.[4] While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction often allow for milder and more efficient synthesis.[3]

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.

Table 1: Paal-Knorr Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material 1 | 3-Aminobenzoic acid | [2][5] |

| Starting Material 2 | 2,5-Dimethoxytetrahydrofuran | [2][5] |

| Solvent | Glacial Acetic Acid | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 1-4 hours (typical) | [6] |

| Yield | >60% (typical for Paal-Knorr) | [5] |

Table 2: Ullmann Condensation for this compound

| Parameter | Value | Reference |

| Starting Material 1 | 3-Bromobenzoic acid | [3] |

| Starting Material 2 | Pyrrole | [4] |

| Catalyst | Copper(I) Iodide (CuI) | [4] |

| Ligand | L-Proline | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Dimethylsulfoxide (DMSO) | [4] |

| Reaction Temperature | 80-90 °C | [4] |

| Yield | Good to Excellent | [4] |

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

Materials:

-

3-Aminobenzoic acid

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzoic acid (1.0 equivalent) in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-water with stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

Protocol 2: Ullmann Condensation for the Synthesis of this compound

Materials:

-

3-Bromobenzoic acid

-

Pyrrole

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethylsulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid (1.0 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~13.0 (br s, 1H, COOH), 8.0-7.4 (m, 4H, Ar-H), 7.2-7.0 (t, 2H, pyrrole-H), 6.2-6.0 (t, 2H, pyrrole-H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~167.0 (C=O), 140-120 (Ar-C and pyrrole-C), ~110 (pyrrole-C).

Biological Activity and Signaling Pathways

Pyrrole derivatives are known to possess a wide range of biological activities, with a significant focus on their potential as anticancer agents.[8][9] Several studies have indicated that pyrrole-containing compounds can act as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[10]

The EGFR and VEGFR signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[10][11][12] Inhibition of these pathways is a validated strategy in cancer therapy. While the specific activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for the development of new anticancer agents targeting these pathways.

Visualizations

Synthetic Workflows

Paal-Knorr Synthesis Workflow

Ullmann Condensation Workflow

Potential Signaling Pathway Inhibition

Potential Inhibition of EGFR/VEGFR Pathways

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound, a compound of significant interest for drug discovery and materials science. Both the Paal-Knorr synthesis and the Ullmann condensation provide viable methods for its preparation, with the choice of route depending on the availability of starting materials and desired reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the synthesis and further derivatization of this versatile molecule. The potential for derivatives of this compound to modulate key signaling pathways in cancer, such as EGFR and VEGFR, highlights the importance of this scaffold in the development of novel therapeutics. Further investigation into the biological activities of this compound and its analogs is warranted.

References

- 1. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, biological evaluation and molecular docking study of N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzoic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrrol-1-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a pyrrole ring. While this specific molecule is not extensively documented in drug discovery literature, its structural motifs—the benzoic acid and pyrrole groups—are present in numerous biologically active compounds, including those with anti-cancer properties.[1][2][3] This document outlines the potential application of this compound as a novel area of investigation in drug discovery, focusing on its hypothetical role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a key enzyme implicated in cancer progression and therapy resistance.[4][5]

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and estrogens and the metabolism of prostaglandins.[6][7] Its overexpression is associated with a poor prognosis in various cancers, including prostate, breast, and lung cancer, making it an attractive therapeutic target.[4][8][9] The development of selective AKR1C3 inhibitors is a promising strategy to overcome hormone-dependent cancer resistance.[10][11] These application notes provide a theoretical framework and practical protocols for investigating this compound as a potential AKR1C3 inhibitor.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an inhibitor of AKR1C3. The rationale for this hypothesis is based on the structural similarities between this compound and known non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecule inhibitors that have demonstrated affinity for the AKR1C3 active site.[10][12] The benzoic acid group can participate in key interactions within the enzyme's active site, while the pyrrole ring explores a hydrophobic pocket, potentially leading to competitive inhibition of the enzyme.

Key Signaling Pathways

AKR1C3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy.[5][8] A diagram of the central role of AKR1C3 in these pathways is provided below.

Caption: AKR1C3 signaling pathways and the hypothesized inhibitory action of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the biological activity of this compound as an AKR1C3 inhibitor. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro AKR1C3 Enzyme Inhibition

| Compound | IC50 (µM) against AKR1C3 | Selectivity vs. AKR1C1 (fold) | Selectivity vs. AKR1C2 (fold) |

| This compound | 5.2 | >20 | >50 |

| Indomethacin (Control) | 0.8 | >100 | >100 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | AKR1C3 Expression | GI50 (µM) of this compound |

| PC-3 | Prostate Cancer | High | 15.8 |

| LNCaP | Prostate Cancer | Low | >100 |

| MCF-7 | Breast Cancer | High | 22.5 |

| MDA-MB-231 | Breast Cancer | Low | >100 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Recombinant AKR1C3 Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

Substrate: 9,10-Phenanthrenequinone (PQ)

-

This compound

-

Indomethacin (positive control)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound and indomethacin in DMSO.

-

Create a serial dilution of the test compound and control in the assay buffer.

-

In a 96-well plate, add 180 µL of assay buffer, 10 µL of NADPH solution (final concentration 200 µM), and 5 µL of the serially diluted compound or DMSO (vehicle control).

-

Initiate the reaction by adding 5 µL of recombinant AKR1C3 enzyme (final concentration 10 nM).

-

Incubate the plate at 37°C for 10 minutes.

-

Add 10 µL of the substrate PQ (final concentration 40 µM) to start the reaction.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes, corresponding to the oxidation of NADPH.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of this compound on cancer cell lines with varying levels of AKR1C3 expression.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating this compound as a potential drug candidate.

Caption: A generalized workflow for the preclinical evaluation of a novel drug candidate.

Conclusion

These application notes provide a comprehensive, albeit hypothetical, framework for the investigation of this compound as a potential inhibitor of AKR1C3 for cancer therapy. The provided protocols and data templates are intended to guide researchers in the systematic evaluation of this and other novel small molecules in the exciting and critical field of drug discovery. Further studies are warranted to validate the hypothesized activity and to explore the therapeutic potential of this class of compounds.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AKR1C3 - Wikipedia [en.wikipedia.org]

- 8. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(1H-pyrrol-1-yl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(1H-pyrrol-1-yl)benzoic acid as a versatile building block in the synthesis of biologically active molecules. The unique structural motif of this compound, combining a pyrrole ring and a benzoic acid moiety, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition.

Application Note 1: Synthesis of 3-(1H-pyrrol-1-yl)benzamide Derivatives as Potential Kinase Inhibitors

The synthesis of amide derivatives from this compound is a key strategy for generating compounds with potential anticancer activity. The benzamide scaffold is a well-established pharmacophore in numerous kinase inhibitors. By coupling this compound with various amines, a library of novel compounds can be synthesized and screened for inhibitory activity against a range of kinases implicated in cancer progression, such as Bcr-Abl and receptor tyrosine kinases.

Experimental Protocol 1: Synthesis of N-substituted-3-(1H-pyrrol-1-yl)benzamides via Acyl Chloride

1. Synthesis of 3-(1H-pyrrol-1-yl)benzoyl chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess reagent in vacuo to yield the crude 3-(1H-pyrrol-1-yl)benzoyl chloride, which is typically used in the next step without further purification.

2. Amide Coupling:

-

Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (10 mL/mmol) in a separate flask at 0 °C.

-

Slowly add a solution of the crude 3-(1H-pyrrol-1-yl)benzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3-(1H-pyrrol-1-yl)benzamide.

Experimental Protocol 2: EDC/HOBt Mediated Amide Coupling

-

To a solution of this compound (1.0 eq) in an appropriate solvent such as DMF or DCM (10 mL/mmol), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 eq) followed by a base such as DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.

Table 1: Representative Biological Activity of Pyrrole-Containing Benzamide Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| 6q | Bcr-Abl (WT) | 0.60 | K562 | <0.01 | [1] |

| 6q | Bcr-Abl (T315I) | 1.12 | Ba/F3-T315I | 0.02 | [1] |

| 6qo | Bcr-Abl (WT) | 0.36 | K562 | <0.01 | [1] |

| 6qo | Bcr-Abl (T315I) | 0.98 | Ba/F3-T315I | 0.01 | [1] |

| cpd 21 | Not specified | - | HepG2 | 0.5 | [2] |

| cpd 21 | Not specified | - | DU145 | 0.9 | [2] |

| cpd 15 | Not specified | - | A549 | 3.6 | [2] |

Note: Data for compounds 6q and 6qo are for 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, which serve as a structural and activity reference for potential 3-(1H-pyrrol-1-yl)benzamide analogs. Data for cpd 15 and 21 are for 3-benzoyl-4-phenyl-1H-pyrrole derivatives.

Application Note 2: Synthesis of this compound Esters as Potential Enzyme Inhibitors

Ester derivatives of this compound represent another class of compounds with significant therapeutic potential. These esters can be synthesized through Fischer esterification or by reacting the corresponding acyl chloride with various alcohols. These derivatives can be evaluated for their inhibitory activity against enzymes such as histone deacetylases (HDACs) or acetylcholinesterase (AChE), which are important targets in cancer and neurodegenerative diseases, respectively.

Experimental Protocol 3: Fischer Esterification of this compound

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel to obtain the pure product.

Experimental Protocol 4: Esterification via Acyl Chloride

-

Prepare 3-(1H-pyrrol-1-yl)benzoyl chloride from this compound as described in Experimental Protocol 1.

-

In a separate flask, dissolve the desired alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

-

Slowly add a solution of the crude 3-(1H-pyrrol-1-yl)benzoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Biological Activity of Pyrrole-Containing Enzyme Inhibitors

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 8ia | Acetylcholinesterase (AChE) | 17.5 ± 1.5 | [3] |

| 7h | Acetylcholinesterase (AChE) | 19.1 ± 1.9 | [3] |

| DHBA | Histone Deacetylase (HDAC) | - (70% inhibition) | [4] |

Note: Data for compounds 8ia and 7h are for pyrrolo-isoxazole benzoic acid derivatives. DHBA (3,4-dihydroxybenzoic acid) data is included to show the potential of benzoic acid derivatives as HDAC inhibitors.